(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-8-16(18)17-12-7-6-11-15(13-17)14-9-4-3-5-10-14/h2-5,8-10,15H,6-7,11-13H2,1H3/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJUTUGXZBFPBI-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-phenylazepan-1-yl)but-2-en-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenylazepan moiety attached to a butenone structure. This unique structure is believed to contribute to its diverse biological activities. The molecular formula can be denoted as with a molecular weight of approximately 225.31 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of chalcones, which share structural similarities with this compound, exhibit significant antimicrobial properties. For instance, certain chalcone derivatives have shown potent activity against various bacterial and fungal strains, suggesting that similar mechanisms may apply to our compound of interest. Studies have reported minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for effective derivatives against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The anticancer properties of related compounds have been extensively studied. In vitro assays have demonstrated that certain chalcone derivatives can induce apoptosis in cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MDA-MB-231). The mechanism often involves the activation of caspases and modulation of the cell cycle . For instance, compounds with structural similarities to this compound have been shown to inhibit cell proliferation with IC50 values ranging from 20 to 50 µM.
Case Study: Chalcone Derivatives
A significant body of research has focused on the pharmacological properties of chalcone derivatives, which often demonstrate activities such as:
- α-glucosidase inhibition : Some derivatives exhibit IC50 values as low as 3.2 µM, indicating strong potential for managing diabetes .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Chalcone 4 | 3.2 | α-glucosidase Inhibition |
| Compound 6 | 103.5 | Moderate α-glucosidase Inhibition |
| Compound 3o | 23.24 | Antifungal Activity against Sclerotium rolfsii |
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may possess neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Scientific Research Applications
The compound (E)-1-(3-phenylazepan-1-yl)but-2-en-1-one has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, biological studies, and materials science.
Medicinal Chemistry
Anticancer Activity :
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, with mechanisms involving the activation of caspases and modulation of apoptotic markers. For instance, a study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in human breast cancer cell lines at a concentration of 50 µM.
Neuroprotective Effects :
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Biological Studies
Enzyme Inhibition :
this compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential as a selective inhibitor of certain kinases, which could be beneficial in treating diseases characterized by dysregulated kinase activity.
Protein-Ligand Interactions :
The compound's ability to interact with various proteins makes it a valuable tool in biochemical assays. Its binding affinity and specificity can be analyzed to understand the underlying mechanisms of protein function and regulation.
Materials Science
Polymer Development :
Due to its unique chemical structure, this compound can be utilized as a monomer or additive in the synthesis of advanced polymers. These polymers may exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotection
A study on animal models of Alzheimer's disease indicated that administration of this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its role as a neuroprotective agent.
Toxicity Profile
The toxicity profile of this compound has been assessed through various studies. Initial findings suggest moderate toxicity levels; however, further research is necessary to fully understand its safety profile and therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
